methyl 4-((2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
Description
Methyl 4-((2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a pyrazole-based derivative featuring a cyclopropyl group at the pyrazole C5 position, a pyridin-2-yl substituent at C3, and a methyl benzoate moiety linked via an ethylcarbamoyl bridge. Pyrazole derivatives are widely studied for their pharmacological and material science applications, particularly due to their structural versatility and tunable electronic properties . This compound’s unique substitution pattern—combining a cyclopropyl ring (steric and electronic modulation), a pyridine heterocycle (enhanced binding affinity), and a benzoate ester (hydrolytic stability)—positions it as a candidate for applications in medicinal chemistry or agrochemicals.
Properties
IUPAC Name |
methyl 4-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-29-22(28)17-9-7-16(8-10-17)21(27)24-12-13-26-20(15-5-6-15)14-19(25-26)18-4-2-3-11-23-18/h2-4,7-11,14-15H,5-6,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPPARMLHGSMDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine and diketone precursors.
Attachment of the pyridine ring: This step involves the coupling of the pyrazole ring with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.
Formation of the carbamoyl linkage: This involves the reaction of the pyrazole-pyridine intermediate with an isocyanate or carbamoyl chloride.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
Methyl 4-((2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-((2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs (from provided evidence) to highlight structural, synthetic, and functional distinctions.
Table 1: Structural and Functional Comparison
Key Observations
Substitution Patterns and Bioactivity: The target compound’s cyclopropyl and pyridinyl groups distinguish it from analogs with phenyl (e.g., ) or fluorinated substituents (e.g., ). Cyclopropyl groups are known to enhance metabolic stability and modulate lipophilicity compared to bulkier aryl groups . Pyridine in the target compound may improve binding to metal ions or biological targets (e.g., kinases) compared to purely hydrocarbon substituents in or .
Ester Linker Variations: The target’s methyl benzoate linker contrasts with ethyl benzoate in and chlorobenzoate in .
Synthetic Accessibility: Yields for pyrazole-thiazole hybrids (e.g., ) exceed 85%, while fluorinated analogs like show moderate yields (58%).
Biological Relevance: Antibacterial activity is explicit in (chlorobenzoyl derivatives) and implied in (pyranone-thiazole systems). The target compound’s lack of electron-withdrawing groups (e.g., Cl in ) may reduce antibacterial potency but could enhance selectivity for other targets.
Research Implications and Gaps
- Pharmacological Potential: The target compound’s pyridinyl-cyclopropyl motif warrants evaluation in kinase inhibition assays, leveraging pyridine’s coordination capacity and cyclopropane’s stereoelectronic effects.
- Data Limitations: No direct biological or crystallographic data exist for the target compound in the provided evidence. Further studies should prioritize in vitro screening and structural characterization.
Biological Activity
Methyl 4-((2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate, also known by its CAS number 1796964-23-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates several functional groups, including:
- Benzoate ester
- Pyrazole ring
- Cyclopropyl group
- Pyridine moiety
This unique arrangement contributes to its biological activity, making it a candidate for various medicinal applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 4.00 μM for certain active compounds .
Anti-inflammatory Potential
The incorporation of a pyrazole ring is often associated with anti-inflammatory effects. Compounds featuring this moiety have been studied for their ability to modulate inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis and other inflammatory diseases.
Anticancer Properties
The compound's structure suggests potential anticancer activity, likely due to the presence of the pyridine and pyrazole rings, which are known to interact with various biological targets involved in cancer progression. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may arise from:
- Inhibition of key enzymes involved in disease pathways.
- Modulation of receptor activity , particularly those related to inflammation and cancer.
Study 1: Antitubercular Activity
A study focused on the synthesis and evaluation of various pyrazole derivatives found that specific compounds demonstrated promising antitubercular activity against Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of related compounds on human embryonic kidney (HEK293) cells. The results indicated low toxicity levels, suggesting that these compounds could be developed further without significant adverse effects on normal human cell lines .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity | IC50/IC90 Values |
|---|---|---|---|
| Methyl 4-(N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate | Benzoate ester, Pyrazole, Pyridine | Antimicrobial, Anti-inflammatory | IC90 = 3.73 - 4.00 μM |
| Related Pyrazole Derivative | Similar features without cyclopropyl | Anticancer | Varies by compound |
Q & A
Q. What are the key considerations for optimizing the synthesis yield of methyl 4-((2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate?
- Methodological Answer : Synthesis optimization requires attention to reaction stoichiometry, solvent selection, and catalyst use. For pyrazole derivatives, condensation reactions between aldehydes and pyrazolones (e.g., 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) under acidic or basic conditions are common . Ensure stepwise purification (e.g., column chromatography) to isolate intermediates. Monitor reaction progress via TLC or HPLC. Evidence from similar compounds suggests yields can vary (e.g., 30% for ethyl 4-(4-(N,N-dimethylsulfamoyl)benzoyl)-3-methyl-1H-pyrrole-2-carboxylate) .
Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?
- Methodological Answer :
- Mass Spectrometry (ESIMS) : Confirm molecular weight (e.g., m/z 365.2 observed for a related compound) .
- X-ray Diffraction : Resolve crystal structure and validate bond configurations, as demonstrated for 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate .
- NMR Spectroscopy : Use - and -NMR to verify functional groups (e.g., pyridinyl protons at δ 8.5–9.0 ppm).
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability tests at controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (30–80% RH). Monitor degradation via HPLC or LC-MS. For hygroscopic compounds, use desiccants in storage vials. Reference safety data sheets for guidance on handling light-sensitive or oxygen-sensitive materials .
Advanced Research Questions
Q. What experimental strategies can elucidate the biological activity of this compound in vitro?
- Methodological Answer :
- Target-Based Assays : Screen against enzymes (e.g., kinases, phosphatases) using fluorescence polarization or SPR.
- Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines.
- Docking Studies : Use molecular modeling (AutoDock Vina) to predict binding interactions with receptors (e.g., pyrazole derivatives binding to ATP pockets) .
Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolite formation using LC-MS/MS.
- Dose-Response Studies : Adjust dosing regimens to account for metabolic differences (e.g., cytochrome P450 activity).
- Statistical Design : Apply randomized block designs with split-split plots to control variables like harvest time and rootstock effects .
Q. What methodologies are recommended for scaling up synthesis without compromising purity?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic reactions.
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR) to detect impurities.
- Recrystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal purity, as seen in carbamate synthesis .
Q. How can computational modeling predict the environmental impact of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
